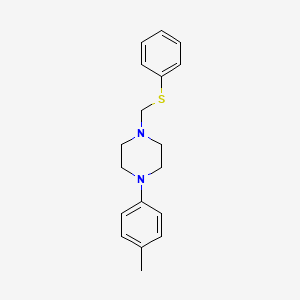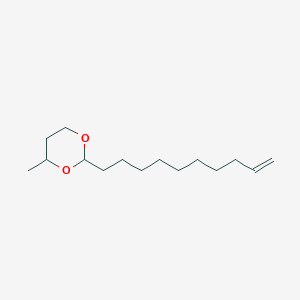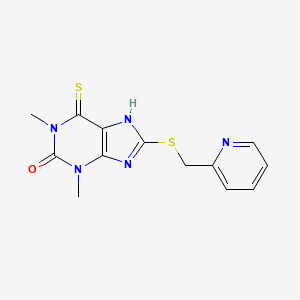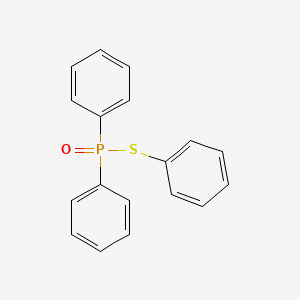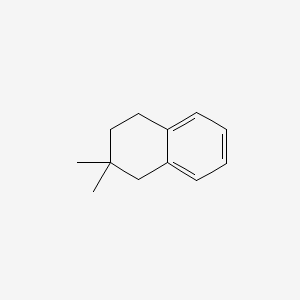
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the chemical formula C12H16 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with two methyl groups at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2-dimethylnaphthalene. This process typically uses a nickel catalyst under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is typically used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and alcohols.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as a solvent and in the production of specialty chemicals
Mécanisme D'action
The mechanism by which 2,2-dimethyl-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific application. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various transformations. The molecular targets and pathways involved vary based on the specific reaction or application being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene without the methyl substitutions.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with methyl groups at different positions.
1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with methyl groups at the 1 and 4 positions
Uniqueness
2,2-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
13556-55-3 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
3,3-dimethyl-2,4-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H16/c1-12(2)8-7-10-5-3-4-6-11(10)9-12/h3-6H,7-9H2,1-2H3 |
Clé InChI |
QJPWWLKPLICOLS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=CC=CC=C2C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-but-2-enoyloxyacetyl)amino]-4,5-dimethyl-thiophene-3-carboxylate](/img/structure/B14727857.png)
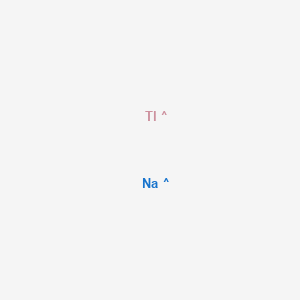
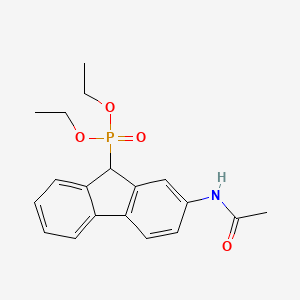
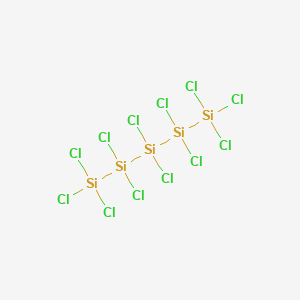
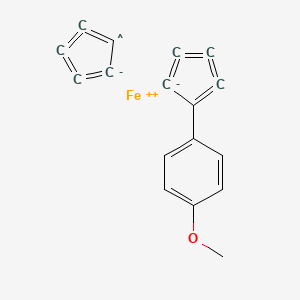
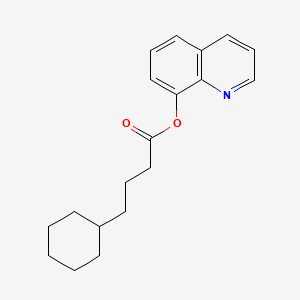
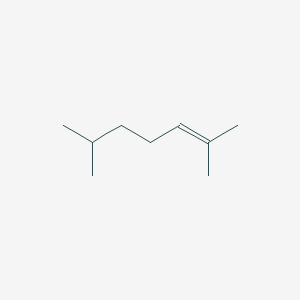
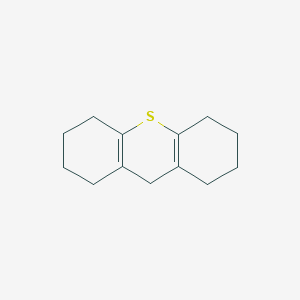
![2-[2-Ethyl-3-(2-hydroxyethylsulfanyl)hexyl]sulfanylethanol](/img/structure/B14727907.png)
